Linetastine

説明

Linetastine is a pharmaceutical compound that belongs to the antihistamine class of drugs. It is widely used in the treatment of allergic rhinitis, urticaria, and other related conditions. The drug was first developed in Japan in the 1980s and has since been approved for use in many countries worldwide.

作用機序

Linetastine acts as a selective antagonist of histamine H1-receptors. It blocks the effects of histamine, a chemical released by the body in response to allergens, thereby reducing the allergic response. The drug also has some anti-inflammatory properties, which further contribute to its efficacy in treating allergic conditions.

Biochemical and Physiological Effects:

Linetastine is rapidly absorbed after oral administration and reaches peak plasma concentrations within 1-2 hours. The drug is metabolized in the liver and excreted primarily in the urine. It has a half-life of approximately 6-8 hours in humans. Linetastine does not appear to have any significant effects on heart rate, blood pressure, or other vital signs.

実験室実験の利点と制限

Linetastine is a well-established drug with a known mechanism of action and predictable pharmacokinetics. It is relatively easy to administer and has a low risk of adverse effects. However, like all drugs, it has some limitations. For example, it may not be effective in all patients, and its efficacy may diminish over time. Additionally, the drug may interact with other medications, which could affect its effectiveness.

将来の方向性

There are several potential future directions for research on Linetastine. One area of interest is the drug's potential use in the treatment of other inflammatory conditions, such as autoimmune diseases. Another area of research is the development of more potent and selective H1-receptor antagonists that could be used in combination with Linetastine to enhance its efficacy. Finally, researchers may investigate the use of Linetastine in combination with other drugs to treat more complex allergic conditions.

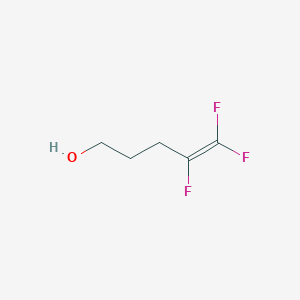

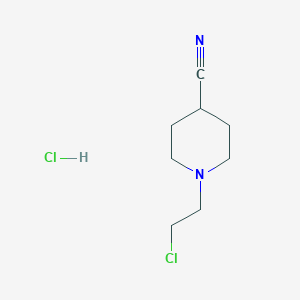

合成法

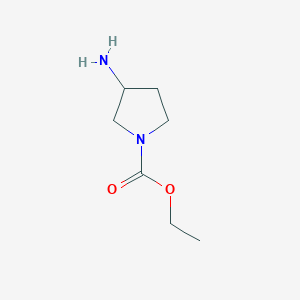

Linetastine is synthesized through a multi-step process involving the reaction of 4-chlorobenzhydrylamine with 3-methoxypropionyl chloride in the presence of a catalyst. The resulting intermediate is then treated with hydrochloric acid to obtain the final product. The synthesis process has been optimized to produce high yields of pure Linetastine.

科学的研究の応用

Linetastine has been extensively studied for its efficacy in treating allergic conditions. Several clinical trials have demonstrated its effectiveness in reducing symptoms such as sneezing, itching, and nasal congestion. The drug has also been investigated for its potential use in the treatment of asthma and other respiratory conditions.

特性

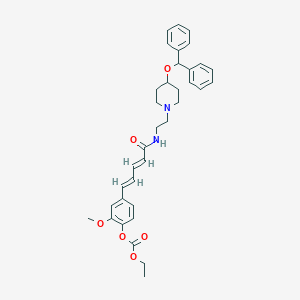

IUPAC Name |

[4-[(1E,3E)-5-[2-(4-benzhydryloxypiperidin-1-yl)ethylamino]-5-oxopenta-1,3-dienyl]-2-methoxyphenyl] ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N2O6/c1-3-41-35(39)43-31-19-18-27(26-32(31)40-2)12-10-11-17-33(38)36-22-25-37-23-20-30(21-24-37)42-34(28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-19,26,30,34H,3,20-25H2,1-2H3,(H,36,38)/b12-10+,17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOUCHOLMUUZBO-SVSXJNCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=C(C=C(C=C1)C=CC=CC(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OC1=C(C=C(C=C1)/C=C/C=C/C(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Linetastine | |

CAS RN |

110501-66-1, 159776-68-8 | |

| Record name | Tmk 688 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110501661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linetastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159776688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINETASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U248Z56LA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)